2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride
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Overview
Description
2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its stability and reactivity, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diamine with an epoxide. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with altered functional groups.
Scientific Research Applications
2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
- 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
Uniqueness
2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H13ClN2O |
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Molecular Weight |
164.63 g/mol |
IUPAC Name |
2-oxa-5,8-diazaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-2-8-6(3-7-1)4-9-5-6;/h7-8H,1-5H2;1H |
InChI Key |
SEVKCQAYGCJGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CN1)COC2.Cl |
Origin of Product |
United States |
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